molecular formula C18H20O5 B11047218 3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester

3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester

Cat. No.: B11047218
M. Wt: 316.3 g/mol
InChI Key: RODIGNDSCNUZSS-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE is a complex organic compound featuring a furan ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of an indene derivative with a furan ring precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain consistent reaction conditions and optimize the production process. The use of advanced purification methods, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace specific atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester
  • 5,5-Dimethyl-2,4-oxazolidinedione

Uniqueness

ETHYL 5,5-DIMETHYL-2-OXO-4-(1-OXO-2,3-DIHYDRO-1H-INDEN-2-YL)TETRAHYDRO-3-FURANCARBOXYLATE is unique due to its fused furan-indene structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-oxo-4-(3-oxo-1,2-dihydroinden-2-yl)oxolane-3-carboxylate

InChI

InChI=1S/C18H20O5/c1-4-22-16(20)13-14(18(2,3)23-17(13)21)12-9-10-7-5-6-8-11(10)15(12)19/h5-8,12-14H,4,9H2,1-3H3

InChI Key

RODIGNDSCNUZSS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(OC1=O)(C)C)C2CC3=CC=CC=C3C2=O

Origin of Product

United States

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